REACTION_CXSMILES
|
[Br:1][C:2]1[S:3][CH:4]=[CH:5][C:6]=1[Cl:7].[F:8][C:9]1[CH:17]=[CH:16][C:12]([C:13](Cl)=[O:14])=[CH:11][CH:10]=1>ClCCl>[Br:1][C:2]1[S:3][C:4]([C:13](=[O:14])[C:12]2[CH:16]=[CH:17][C:9]([F:8])=[CH:10][CH:11]=2)=[CH:5][C:6]=1[Cl:7]
|
Name
|
Ferric chloride
|
Quantity
|
301.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
148.5 g
|
Type
|
reactant
|
Smiles
|
BrC=1SC=CC1Cl
|
Name
|
|
Quantity
|
169.7 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
2230 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
18 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for a further 50 min during which time the internal temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rose to 22° C.
|
Type
|
TEMPERATURE
|
Details
|
was then cooled to 12° C
|
Type
|
TEMPERATURE
|
Details
|
Cooling
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
CUSTOM
|
Details
|
rose to 16° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was re-cooled to 10° C.
|
Type
|
ADDITION
|
Details
|
water (700 ml) was added carefully
|
Type
|
CUSTOM
|
Details
|
the internal temperature below 15° C.
|
Type
|
STIRRING
|
Details
|
the mixture was then stirred for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The dichloromethane layer was separated
|
Type
|
WASH
|
Details
|
the aq layer was washed with dichloromethane
|
Type
|
WASH
|
Details
|
The combined dichloromethane layer was washed with water and saturated sodium bicarbonate solution
|
Type
|
CUSTOM
|
Details
|
The dichloromethane was separated
|
Type
|
FILTRATION
|
Details
|
the aq. layer filtered through dicalite
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
WASH
|
Details
|
The extract was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
50 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1SC(=CC1Cl)C(C1=CC=C(C=C1)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 233.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |